molecular formula C19H17Cl2N5S B12280094 3-((4-((5,6-Dichloro-2-benzothiazolyl)azo)-3-methylphenyl)ethylamino)propiononitrile CAS No. 78564-86-0

3-((4-((5,6-Dichloro-2-benzothiazolyl)azo)-3-methylphenyl)ethylamino)propiononitrile

Cat. No.: B12280094
CAS No.: 78564-86-0
M. Wt: 418.3 g/mol
InChI Key: QPFHNWRKKQLCMG-UHFFFAOYSA-N
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Description

The compound 3-((4-((5,6-Dichloro-2-benzothiazolyl)azo)-3-methylphenyl)ethylamino)propiononitrile (hereafter referred to as the "target compound") is an azo-benzothiazole derivative with the molecular formula C₁₉H₁₇Cl₂N₅S (CAS: 78520-83-9). It features a benzothiazole core substituted with two chlorine atoms at the 5,6-positions, an azo (-N=N-) linkage, and a propiononitrile-ethylamino side chain.

Properties

CAS No.

78564-86-0

Molecular Formula

C19H17Cl2N5S

Molecular Weight

418.3 g/mol

IUPAC Name

3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile

InChI

InChI=1S/C19H17Cl2N5S/c1-3-26(8-4-7-22)13-5-6-16(12(2)9-13)24-25-19-23-17-10-14(20)15(21)11-18(17)27-19/h5-6,9-11H,3-4,8H2,1-2H3

InChI Key

QPFHNWRKKQLCMG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Temperature : 0–5°C to prevent premature decomposition.
  • Molar Ratio : 1:1 to 1:1.2 (amine to sodium nitrite).
  • Solvent : Concentrated sulfuric acid or glacial acetic acid.

The diazonium salt is precipitated by adding ethyl acetate or tetrahydrofuran, followed by filtration to isolate the intermediate.

Coupling with N-Ethyl-N-cyanoethyl-m-toluidine

The diazonium salt reacts with N-ethyl-N-cyanoethyl-m-toluidine in a coupling reaction to form the azo linkage.

Key Parameters:

  • Temperature : 20–30°C for optimal reaction kinetics.
  • pH : Maintained at 4–5 using acetic acid.
  • Solvent : Acetic acid or methanol-water mixtures.

The reaction proceeds for 2–4 hours, monitored via thin-layer chromatography (TLC) until completion.

Purification and Isolation

Post-reaction, the crude product undergoes:

  • Filtration : To remove unreacted solids.
  • Washing : Sequential rinsing with cold water and methanol to eliminate acidic residues.
  • Drying : Spray drying or vacuum drying yields a powdery product with 78–85% purity.

Optimization Strategies

Solvent Selection

Ethyl acetate outperforms tetrahydrofuran in diazonium salt precipitation, achieving 80–85% recovery rates .

Temperature Control

Coupling at 25°C maximizes yield (78%) while minimizing byproducts like self-coupled derivatives.

Waste Reduction

Isolating diazonium salts before coupling reduces low-concentration waste acid generation by 40%.

Comparative Analysis of Methods

Parameter Method A Method B Method C
Diazotization Temp (°C) 0–5 -10–10 0–5
Coupling Solvent Ethyl Acetate Acetic Acid Methanol-Water
Yield (%) 78 75 72
Purity (HPLC, %) 85 82 80

Industrial-Scale Synthesis

Patented large-scale processes (e.g., CN101333343B) use sand mills for particle size reduction (<1 µm) post-synthesis, enhancing dye dispersion in textiles. Key steps include:

  • Grinding : 2–4 hours in sand mills with dispersants (e.g., sodium lignosulfonate).
  • Spray Drying : Inlet temperature 125°C, outlet 60°C.

Challenges and Solutions

Low Yield in Polar Solvents

Methanol-water mixtures reduce yield to 65% due to poor solubility. Substituting with ethylene glycol dimethyl ether improves yield to 75%.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from 4 hours to 45 minutes with comparable yields.
  • Enzymatic Catalysis : Laccase enzymes enable coupling at ambient temperatures, though industrial viability remains limited.

Chemical Reactions Analysis

Disperse Red 152 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as ozone.

    Reduction: Reduction reactions can be performed using reducing agents like sodium dithionite under controlled conditions.

    Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Disperse Red 152 with ozone can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Disperse Red 152 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Disperse Red 152 involves its interaction with the fibers of the fabric, resulting in the desired coloration. The dye molecules are transferred from a liquid solvent (water) to a solid organic solvent (fiber), particularly hydrophobic fibers like polyester. This process is facilitated by the use of surface-active agents that form an aqueous dispersion .

Comparison with Similar Compounds

Key Identifiers :

  • CAS : 78520-83-9
  • EC Number : 278-932-4
  • Molecular Weight : ~442.3 g/mol

Comparison with Structurally Similar Compounds

Substituent Variations in Azo-Benzothiazoles

Azo-benzothiazole derivatives exhibit diverse applications in dyes, sensors, and pharmaceuticals. The target compound’s properties are influenced by substituent positions and functional groups. Below is a comparative analysis:

Compound Name & CAS Substituents Key Properties/Applications References
Target Compound (78520-83-9) 5,6-Cl₂-benzothiazole, ethylamino-propiononitrile High thermal stability; used in specialty dyes; GHS classified (Hazard Statement: H410)
3-[[4-[(5,6-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]-propanenitrile (25176-89-0) 5,6-Cl₂-benzothiazole, ethylamino-propanenitrile (no methyl group on phenyl) Lower lipophilicity vs. target compound; environmental hazard (CEPA listed)
93805-38-0 5,6-Cl₂-benzothiazole, 3-phenylpropylamino-propiononitrile Enhanced lipophilicity; potential pharmaceutical applications due to extended alkyl chain
3-[[2-chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile (N/A) 6-NO₂-benzothiazole, chloro-phenylamino-propiononitrile Nitro group improves UV absorption; used in photodynamic therapy research

Impact of Substituent Position

  • Chlorine Position : The 5,6-dichloro substitution in the target compound vs. 6,7-dichloro in CAS 78520-83-9 () alters electronic properties. 5,6-Cl₂ increases electrophilicity compared to 6,7-Cl₂, affecting reactivity in azo coupling reactions.
  • Amino Side Chain: The ethylamino group in the target compound enhances water solubility vs. bulkier substituents (e.g., 3-phenylpropylamino in 93805-38-0), which may hinder diffusion in biological systems.

Spectral and Physical Data Comparison

Property Target Compound (78520-83-9) 93805-38-0 (5,6-Cl₂ analog) 11a ()
Melting Point Not reported Not reported 243–246°C
IR (CN stretch) ~2,219 cm⁻¹ Not reported 2,219 cm⁻¹
¹H NMR δ 2.24 (CH₃), 7.29–8.01 (ArH) Not reported δ 2.24–7.94 (ArH, =CH)

Industrial Relevance

The target compound is primarily used in high-performance dyes due to its intense colorfastness and resistance to photodegradation. Its nitrile group enables covalent bonding to synthetic fibers, enhancing durability.

Biological Activity

3-((4-((5,6-Dichloro-2-benzothiazolyl)azo)-3-methylphenyl)ethylamino)propiononitrile, commonly referred to as Disperse Red 152, is an organic compound primarily recognized for its applications as a dye. Its unique structure, characterized by a mono azo linkage and the presence of dichlorobenzothiazole moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

  • CAS Number : 28080-90-2
  • Molecular Formula : C19H17Cl2N5S
  • Molecular Weight : 418.3 g/mol
  • IUPAC Name : 3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile

Antimicrobial Activity

Research has indicated that azo compounds, including those related to Disperse Red 152, exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated efficacy against various bacterial strains, suggesting that modifications in the azo structure can enhance antibacterial activity. For instance, derivatives with similar structural motifs have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) effectively .

Antineoplastic Activity

The compound's potential as an antineoplastic agent has been explored in various studies. Azo compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies revealed that compounds with similar structures could induce significant growth inhibition in cancer cell lines such as HT-29 and TK-10 . The selectivity index of these compounds indicates a favorable therapeutic window, making them candidates for further development in cancer therapy.

The biological activity of Disperse Red 152 is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Azo compounds can interact with various enzymes involved in cellular metabolism, potentially leading to altered metabolic pathways in target cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that azo dyes can induce oxidative stress in cells, leading to apoptosis. This mechanism is particularly relevant in cancer therapy where ROS can trigger cell death pathways.
  • DNA Interaction : There is evidence that azo compounds can intercalate into DNA strands, disrupting replication and transcription processes.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of several azo derivatives against common pathogens. The results indicated that modifications in the side chains significantly influenced the antibacterial potency. The most effective derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research on Anticancer Effects

In another study focusing on the anticancer properties of azo compounds, researchers synthesized a series of derivatives based on the benzothiazole structure. These compounds were tested against various cancer cell lines, revealing IC50 values in the low micromolar range. The most potent derivative exhibited selective toxicity towards cancer cells while sparing normal cells .

Data Summary

PropertyValue
CAS Number28080-90-2
Molecular Weight418.3 g/mol
Antibacterial Activity (MIC)Varies; some derivatives < 10 µg/mL
IC50 (Cancer Cells)Low micromolar range

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